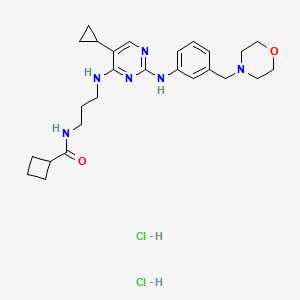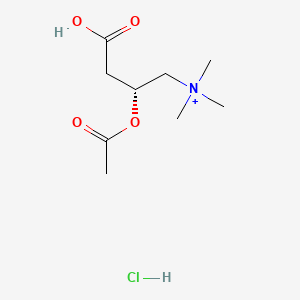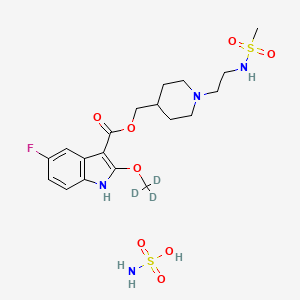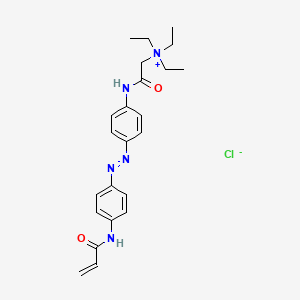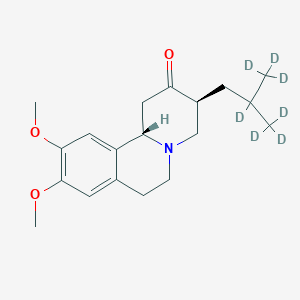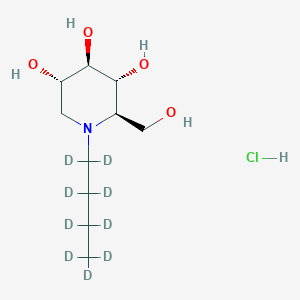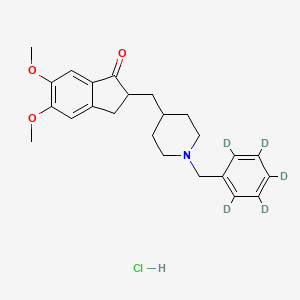
AMBMP hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Wnt canonical signaling activator. Also inhibits tubulin polymerization. Suppresses TLR2/4/5-induced inflammatory response in human monocytes. Inhibits cell proliferation and induces cell cycle arrest in MDA-MB-231 breast cancer cells. Also decreases embryo to blastocyst development.
Scientific Research Applications
Microtubule Regulation and Cellular Processes
- AMBMP has been shown to affect microtubules (MTs) and associated cellular processes, such as cell polarity, ciliogenesis, and cell migration. Its impact on MTs resembles that of the MT depolymerizing drug nocodazole, leading to a failure in generating or polarizing cilia and affecting cell movements linked to radial intercalation. This suggests its potential as a tool for experimental or pharmacological manipulation of MTs (Werner et al., 2018).
Role in WNT Signaling in Bovine Embryo Development
- In bovine embryos, AMBMP has been observed to negatively impact development to the blastocyst stage when activated with canonical WNT signaling. This resulted in decreased trophectoderm and inner cell mass cells and disorganization of the inner cell mass at high concentrations. These findings suggest the significance of AMBMP in understanding the WNT signaling system within preimplantation embryos and its potential impact on embryonic development (Denicol et al., 2011).
Tubulin as a Target Molecule
- AMBMP has been identified as a senescence inducer and widely used as a Wnt agonist. However, recent research suggests that tubulin is a target molecule of AMBMP. This finding indicates that the use of AMBMP might have implications in cell-based phenotypic screening and drug discovery, particularly in studies related to microtubule dynamics (Fukuda et al., 2016).
properties
Molecular Formula |
C19H18N4O3.HCl |
|---|---|
Molecular Weight |
386.84 |
synonyms |
Alternative Names: BML 284, CID 11210285 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



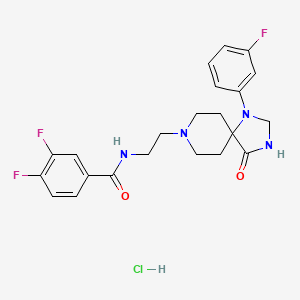
![N-[[1-(2-Methoxyphenyl)-1H-indazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B1150227.png)
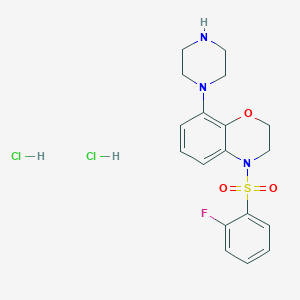
![N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide](/img/structure/B1150231.png)
